hCA I Inhibitory Potency vs Acetazolamide
In a direct head-to-head comparison within the same experimental series, hCA I-IN-2 (Compound 6d) exhibited a Ki of 18.8 nM against hCA I, which is 13 times more potent than the standard clinical carbonic anhydrase inhibitor acetazolamide (AAZ) [1]. The same study reported that AAZ's Ki against hCA I was approximately 244 nM (calculated from the reported 13-fold difference) [1]. Both compounds were evaluated using the same stopped-flow CO2 hydrase assay under identical conditions [1].
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase I (hCA I) |
|---|---|
| Target Compound Data | 18.8 nM |
| Comparator Or Baseline | Acetazolamide (AAZ): ~244 nM (calculated from 13-fold difference) |
| Quantified Difference | 13-fold more potent (Ki ratio: AAZ/6d = 13) |
| Conditions | Stopped-flow CO2 hydrase assay; hCA I isoform; 20 mM HEPES buffer (pH 7.4), 20 mM Na2SO4; 4-nitrophenyl acetate as substrate |
Why This Matters
This substantial potency advantage over the clinically established reference inhibitor enables hCA I-selective studies at lower compound concentrations, reducing the likelihood of off-target effects that would occur at the higher doses required for acetazolamide.
- [1] Singh P, Swain B, Thacker PS, et al. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Bioorg Chem. 2020;99:103839. PMID: 32289586. View Source
